molecular formula C12H9BO3 B3028129 Dibenzo[B,D]furan-1-ylboronic acid CAS No. 162607-19-4

Dibenzo[B,D]furan-1-ylboronic acid

Cat. No.: B3028129
CAS No.: 162607-19-4
M. Wt: 212.01 g/mol
InChI Key: JOFBTOVNZIUWPX-UHFFFAOYSA-N
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Description

Dibenzo[B,D]furan-1-ylboronic acid is an organic compound belonging to the boronic acid family. It is derived from dibenzofuran, a heterocyclic aromatic compound. This compound is known for its stability, reactivity, and catalytic properties, making it valuable in various fields such as organic synthesis, pharmaceuticals, and electronic devices .

Mechanism of Action

Target of Action

Dibenzo[B,D]furan-1-ylboronic acid is a versatile organic compound that primarily targets the formation of stable boronate esters . It is often coupled with imidazole derivatives to form anti-inflammatory compounds . It also serves as an intermediate in the synthesis of the dibenzo[g,p]chrysene compound .

Mode of Action

The compound’s mode of action is largely based on its ability to form stable boronate esters through reaction with various electrophiles . This property makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of carbon-carbon bonds .

Biochemical Pathways

Its role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

The primary result of this compound’s action is the formation of stable boronate esters, which can be used in various organic synthesis processes, including the construction of carbon-carbon bonds . When coupled with imidazole derivatives, it can form anti-inflammatory compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility can be affected by the presence of certain solvents, such as methylene chloride and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[B,D]furan-1-ylboronic acid is typically synthesized through a two-step reaction process. The first step involves the reaction of 1-bromodibenzofuran with n-butyllithium in dry tetrahydrofuran (THF) at -78°C. This is followed by the addition of trimethyl borate, which is allowed to react as the mixture gradually warms to room temperature. The reaction mixture is then washed with water, and the crude product is purified by washing with toluene/methylene chloride and filtering .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[B,D]furan-1-ylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronate esters, which are versatile intermediates in organic synthesis, and various substituted dibenzofuran derivatives .

Scientific Research Applications

Dibenzo[B,D]furan-1-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[B,D]furan-1-ylboronic acid is unique due to its specific position of the boronic acid group on the dibenzofuran ring, which imparts distinct reactivity and stability compared to its isomers. This unique positioning makes it particularly effective in certain catalytic and synthetic applications .

Properties

IUPAC Name

dibenzofuran-1-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBTOVNZIUWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C3=CC=CC=C3OC2=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306837
Record name B-1-Dibenzofuranylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-19-4
Record name B-1-Dibenzofuranylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162607-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-1-Dibenzofuranylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-1-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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